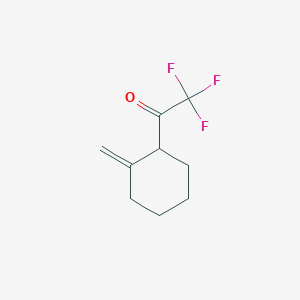
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one, also known as TF-MCH, is a chemical compound that has been gaining attention in the field of scientific research for its potential applications. This compound is a ketone derivative of cyclohexylamine and has a unique chemical structure that makes it an interesting subject for further study. In
作用機序
The mechanism of action of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one is not fully understood, but it is thought to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is located in the endoplasmic reticulum of cells and is involved in the regulation of calcium signaling and protein folding. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to increase the activity of the sigma-1 receptor, which may lead to an increase in the release of certain neurotransmitters and the modulation of ion channels.
生化学的および生理学的効果
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may have implications for the treatment of depression. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has also been found to modulate the activity of ion channels, which may have implications for the treatment of epilepsy and other neurological disorders.
実験室実験の利点と制限
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when recrystallized. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one also has a unique chemical structure that makes it an interesting subject for further study. However, there are also limitations to its use in lab experiments. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has not been extensively studied, and its mechanism of action is not fully understood. Additionally, its effects on different cell types and in vivo models are not well characterized.
将来の方向性
There are several future directions for research on 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. One area of interest is the development of more potent and selective sigma-1 receptor modulators based on the structure of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one. Another area of interest is the investigation of the effects of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one on different cell types and in vivo models. Additionally, the potential therapeutic applications of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one in neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression warrant further investigation.
合成法
The synthesis of 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one involves the reaction of 2,2,2-trifluoroacetophenone with 2-methylcyclohexanone in the presence of potassium carbonate and acetic acid. The reaction takes place under reflux conditions and yields 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes, including ion channel regulation, calcium signaling, and neuroprotection. 2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one has been found to modulate the activity of the sigma-1 receptor, which may have implications for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
特性
CAS番号 |
163882-74-4 |
|---|---|
製品名 |
2,2,2-Trifluoro-1-(2-methylidenecyclohexyl)ethan-1-one |
分子式 |
C9H11F3O |
分子量 |
192.18 g/mol |
IUPAC名 |
2,2,2-trifluoro-1-(2-methylidenecyclohexyl)ethanone |
InChI |
InChI=1S/C9H11F3O/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h7H,1-5H2 |
InChIキー |
YDBCNIWHFRBTRX-UHFFFAOYSA-N |
SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
正規SMILES |
C=C1CCCCC1C(=O)C(F)(F)F |
同義語 |
Ethanone, 2,2,2-trifluoro-1-(2-methylenecyclohexyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



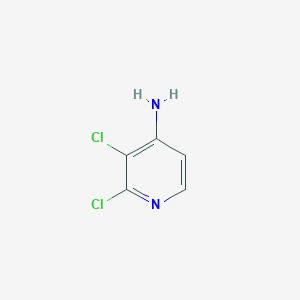
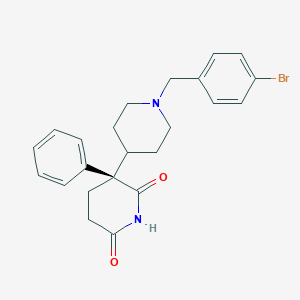
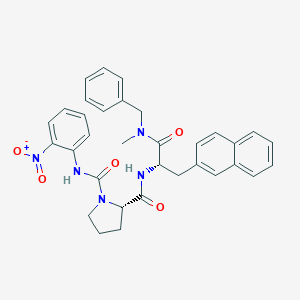
![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)
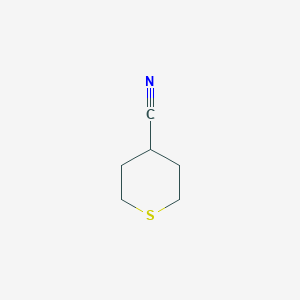
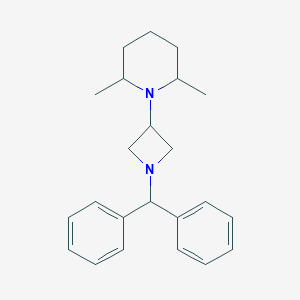
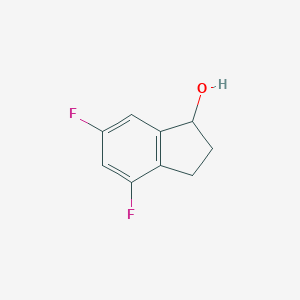
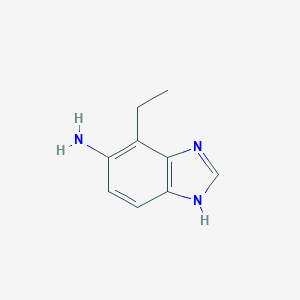
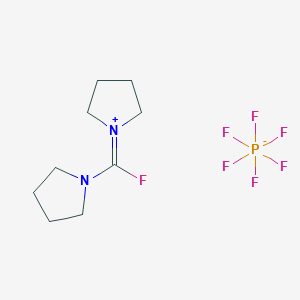
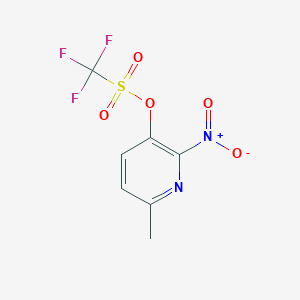
![1-[(2S,3R)-3-Pentyloxiran-2-yl]ethanone](/img/structure/B71373.png)
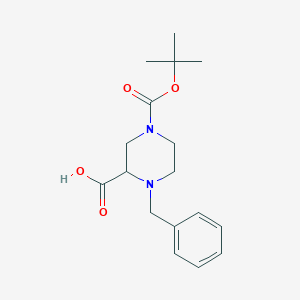
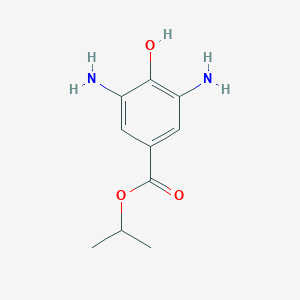
![2-Isopropyl-2-azabicyclo[2.1.1]hexane](/img/structure/B71381.png)